

Ofirnoflast in Preclinical In Vivo Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

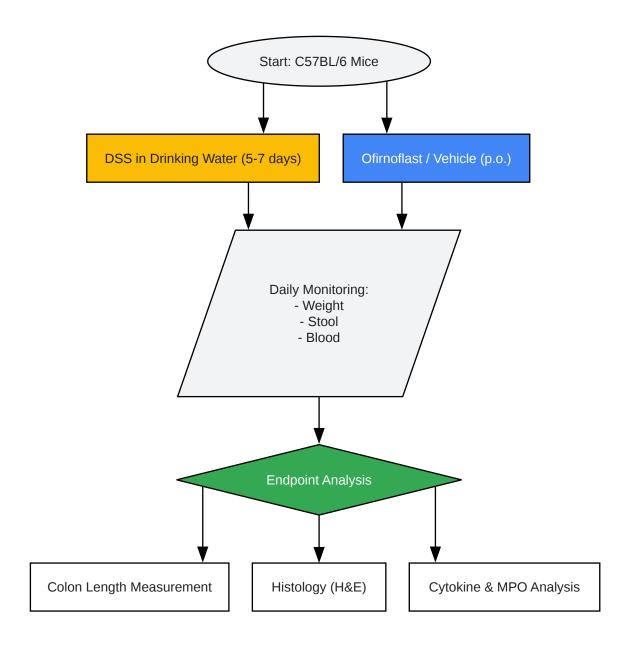
Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of the NIMA-related kinase 7 (NEK7).[1][2][3] By allosterically modulating NEK7, Ofirnoflast disrupts its scaffolding function essential for the assembly of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases.[1] This targeted mechanism of action prevents the downstream activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3] This technical guide provides an in-depth overview of the preclinical in vivo studies conducted with Ofirnoflast, focusing on the experimental designs, key quantitative data, and detailed protocols to aid in the design and interpretation of future research.

Mechanism of Action: Targeting the NLRP3 Inflammasome

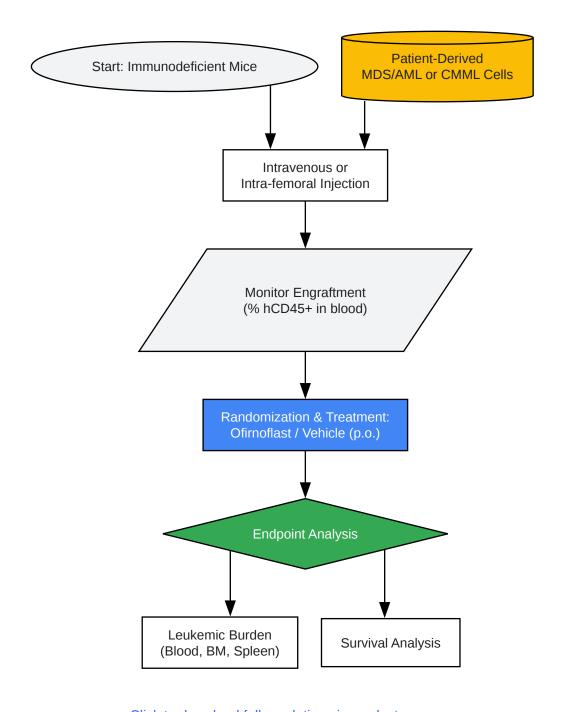
Ofirnoflast's therapeutic potential stems from its unique ability to inhibit the NLRP3 inflammasome by targeting NEK7. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory and autoimmune disorders. Ofirnoflast's mechanism offers a novel therapeutic approach by preventing the formation and promoting the disassembly of the NLRP3 inflammasome complex.[2]











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References



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